5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid
Description
Properties
Molecular Formula |
C8H4FN3O3 |
|---|---|
Molecular Weight |
209.13 g/mol |
IUPAC Name |
5-(3-fluoropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H4FN3O3/c9-5-3-10-2-1-4(5)7-11-6(8(13)14)12-15-7/h1-3H,(H,13,14) |
InChI Key |
UJCDUOIYLVRKDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C2=NC(=NO2)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-fluoropyridine-4-carboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized with a suitable nitrile oxide to yield the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula: and a CAS number of 162012-69-3. Its structure features a pyridine ring substituted with fluorine, which enhances its biological activity and solubility characteristics. The oxadiazole moiety contributes to its stability and reactivity.
Antitumor Activity
Recent studies have indicated that derivatives of oxadiazoles exhibit considerable antitumor properties. For example, a study synthesized various 1,3,4-oxadiazole derivatives and evaluated their cytotoxicity against cancer cell lines, including MCF-7 (breast cancer). The results showed promising activity for compounds with similar structural characteristics to 5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Other Oxadiazole Derivative | MCF-7 | TBD |
Note: TBD indicates that specific values were not provided but are expected to be determined in ongoing studies.
Antimicrobial Properties
The oxadiazole derivatives have also shown antimicrobial activity. A study highlighted the synthesis of various oxadiazoles that were tested against bacterial strains. The presence of the fluoropyridine group is believed to enhance this activity due to its electron-withdrawing nature, which can stabilize reactive intermediates during microbial inhibition .
Polymer Chemistry
In polymer formulations, this compound can be utilized as a building block for creating functional polymers. Its unique structure allows it to act as a crosslinking agent or as part of a copolymer matrix that can impart desirable properties such as thermal stability and chemical resistance .
| Application | Property Enhanced |
|---|---|
| Coatings | Chemical Resistance |
| Adhesives | Mechanical Strength |
Cosmetic Formulations
The compound's stability and bioactivity make it a candidate for cosmetic applications. Recent research suggests that incorporating oxadiazoles into cosmetic formulations can improve skin penetration and efficacy of active ingredients. This is particularly relevant in anti-aging products where enhanced dermal absorption is critical .
Case Study: Topical Formulations
A study evaluated the formulation of creams containing oxadiazoles for their moisturizing properties and skin penetration capabilities. The results indicated significant improvements in hydration levels compared to control formulations without oxadiazole derivatives .
Mechanism of Action
The mechanism of action of 5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The oxadiazole ring may also play a role in stabilizing the compound’s binding to its target. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
The structural analogs of this compound primarily differ in the substituents attached to the 1,2,4-oxadiazole ring. Below is a comparative analysis based on substituent effects, synthesis, and inferred properties:
Substituent Variations and Physicochemical Properties
Table 1: Key Structural Analogs and Properties
Key Observations:
- Electron-Withdrawing vs. In contrast, the methoxy group in 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid is electron-donating, which may reduce acidity .
- Aromatic Heterocycles: Pyridine-containing analogs (e.g., pyridin-2-yl vs.
- Lipophilicity : The trifluoromethylphenyl substituent significantly enhances lipophilicity compared to the parent compound, which could improve membrane permeability in drug design.
Stability and Commercial Availability
Biological Activity
5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS Number: 162012-69-3) is a compound belonging to the oxadiazole class, which has garnered significant attention due to its diverse biological activities. The oxadiazole ring system is known for its pharmacological potential, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This article reviews the biological activity of this specific compound, supported by recent research findings and case studies.
The chemical structure of this compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 195.13 g/mol |
| CAS Number | 162012-69-3 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds with similar structures have exhibited cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of 1,2,4-oxadiazole showed IC values ranging from 28.7 to 159.7 µM against several cancer types, including colon and lung adenocarcinomas .
In vitro assays revealed that this compound could inhibit cell proliferation in human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells . This suggests its potential as a lead compound in anticancer drug development.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Oxadiazoles are recognized for their effectiveness against various pathogens. A review noted that derivatives exhibit significant antibacterial activity against strains of Mycobacterium tuberculosis and other bacteria . The presence of the fluorine atom in the pyridine ring may enhance its interaction with biological targets.
Anti-inflammatory Activity
Inflammation-related diseases are a major health concern, and compounds like this compound have shown promise in this area. Research indicates that oxadiazole derivatives can inhibit cyclooxygenases (COX), which are key enzymes in the inflammatory process . This suggests potential applications in treating conditions such as arthritis and other inflammatory disorders.
Neuroprotective Effects
The neuroprotective capabilities of oxadiazoles have been explored in the context of neurodegenerative diseases. Compounds bearing the oxadiazole moiety have demonstrated inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease . This activity indicates potential for developing therapeutic agents targeting cognitive decline.
Case Studies
- Anticancer Efficacy : A study conducted on various derivatives revealed that modifications to the oxadiazole ring significantly impacted cytotoxicity. The most effective derivatives were those with electron-withdrawing groups at specific positions on the ring .
- Antimicrobial Testing : In vitro testing against Mycobacterium tuberculosis showed that certain derivatives maintained activity against drug-resistant strains, suggesting a pathway for developing new treatments for resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
